molecular formula C14H9Cl3FNO B5772181 2-(2-chloro-6-fluorophenyl)-N-(3,4-dichlorophenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B5772181
M. Wt: 332.6 g/mol
InChI Key: HIOYTHOLEPWGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-(3,4-dichlorophenyl)acetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(3,4-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand the effects of halogenated acetamides on biological systems.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

2-(2-chloro-6-fluorophenyl)-N-(3,4-dichlorophenyl)acetamide can be compared with other halogenated acetamides, such as:

  • 2-(2-chloro-6-fluorophenyl)-N-(3,4-difluorophenyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(3,4-dibromophenyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(3,4-diiodophenyl)acetamide

These compounds share similar structural features but differ in the nature and position of the halogen substituents, which can influence their chemical properties and biological activities. The unique combination of chloro and fluoro substituents in this compound can provide distinct advantages in terms of reactivity and selectivity.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3FNO/c15-10-2-1-3-13(18)9(10)7-14(20)19-8-4-5-11(16)12(17)6-8/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOYTHOLEPWGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.